2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid
CAS No.: 2866254-65-9
Cat. No.: VC12005366
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid - 2866254-65-9](/images/structure/VC12005366.png)
Specification
CAS No. | 2866254-65-9 |
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Molecular Formula | C23H25NO5 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | 2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid |
Standard InChI | InChI=1S/C23H25NO5/c25-22(26)14-28-21-12-6-5-11-20(21)24-23(27)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-21H,5-6,11-14H2,(H,24,27)(H,25,26)/t20-,21-/m0/s1 |
Standard InChI Key | YWRSUIWBESKNMS-SFTDATJTSA-N |
Isomeric SMILES | C1CC[C@@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
SMILES | C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
Canonical SMILES | C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₂₃H₂₅NO₅ and a molecular weight of 395.4 g/mol . Its IUPAC name, 2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid, reflects its three key components:
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A cyclohexyl ring with stereospecific (1S,2S) substitutions.
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An Fmoc (9-fluorenylmethyloxycarbonyl) group, a widely used amine-protecting group in peptide synthesis.
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A carboxylic acid terminus linked via an ether bond to the cyclohexyl ring .
The stereochemistry at the 1S and 2S positions ensures spatial orientation critical for interactions in biological systems or synthetic pathways. The SMILES notation, C1CCC@@HOCC(=O)O, further clarifies the arrangement of atoms and chiral centers .
Table 1: Key Identifiers and Physical Properties
Property | Value | Source |
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CAS Number | 2866254-65-9 | |
Molecular Formula | C₂₃H₂₅NO₅ | |
Molecular Weight | 395.4 g/mol | |
Density | Not Reported | |
Boiling/Melting Points | Not Reported |
Synthesis and Reactivity
Reactivity Profile
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Amine Deprotection: The Fmoc group is cleaved using piperidine or other secondary amines, exposing the primary amine for further coupling .
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Carboxylic Acid Reactivity: The terminal carboxylic acid participates in amide bond formation, enabling integration into peptide chains .
Applications in Peptide Science
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound’s design aligns with Fmoc-SPPS methodologies, where it could act as:
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A side-chain-modified amino acid analog, introducing conformational constraints via the cyclohexyl ring.
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A linker molecule for attaching peptides to solid supports, leveraging its carboxylic acid group .
Drug Development
The cyclohexyl moiety may enhance peptide stability against enzymatic degradation, a common challenge in therapeutic peptides . Potential applications include:
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Targeted drug delivery systems.
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Enzyme inhibitors with improved pharmacokinetics.
Comparative Analysis with Structural Analogs
Analog 1: 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic Acid
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Difference: Lacks the ether-linked oxygen present in the target compound .
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Impact: Reduced hydrophilicity and altered conformational flexibility .
Analog 2: 2-{1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-N-(prop-2-yn-1-yl)formamido}acetic Acid
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Difference: Includes a prop-2-yn-1-yl group, enabling click chemistry applications .
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Molecular Weight: 460.5 g/mol vs. 395.4 g/mol for the target compound .
Future Research Directions
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Empirical Studies: Determine solubility, stability, and reactivity under peptide synthesis conditions.
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Biological Testing: Evaluate toxicity and therapeutic potential in model systems.
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Synthetic Optimization: Develop scalable routes with higher stereochemical fidelity.
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